3-chloro-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide
Description
The compound 3-chloro-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide is a heterocyclic hybrid molecule featuring a pyrazolo[3,4-d]pyrimidine core linked to a 3-methylpyrazole moiety and a 3-chlorobenzamide group. Its structural complexity arises from the fusion of aromatic and heteroaromatic systems, which are common in medicinal chemistry for targeting kinase enzymes or nucleotide-binding domains .
Properties
IUPAC Name |
3-chloro-N-[5-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN7O/c1-14-10-19(27-22(31)15-6-5-7-16(23)11-15)30(28-14)21-18-12-26-29(20(18)24-13-25-21)17-8-3-2-4-9-17/h2-13H,1H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXMLGFKRANYJMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC(=CC=C2)Cl)C3=NC=NC4=C3C=NN4C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Pyrazolo[3,4-d]Pyrimidine Core
The pyrazolo[3,4-d]pyrimidine scaffold serves as the central heterocyclic framework. A validated approach involves cyclocondensation of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile with formamidine acetate under refluxing ethanol . This yields 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, which is subsequently chlorinated using phosphorus oxychloride (POCl₃) at 110°C for 6 hours to introduce the C4-chlorine substituent .
Key Reaction Parameters
| Step | Reagents/Conditions | Temperature | Time | Yield |
|---|---|---|---|---|
| Cyclocondensation | Formamidine acetate, ethanol | Reflux | 12 h | 78% |
| Chlorination | POCl₃ | 110°C | 6 h | 85% |
The chlorinated intermediate, 1-phenyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine , is critical for subsequent functionalization. Nuclear magnetic resonance (NMR) analysis typically confirms the substitution pattern, with a singlet for the C4-chlorine at δ 8.9 ppm in the ¹H-NMR spectrum .
Amidation with 3-Chlorobenzoyl Chloride
The final step involves coupling the primary amine of the intermediate with 3-chlorobenzoyl chloride. This is achieved under Schotten-Baumann conditions using aqueous sodium hydroxide (NaOH) and dichloromethane (DCM) as the biphasic solvent system . The reaction proceeds at 0°C to room temperature over 2 hours, yielding the target benzamide after extraction and purification.
Critical Parameters
| Parameter | Value | Rationale |
|---|---|---|
| Temperature | 0°C → RT | Minimizes hydrolysis of the acyl chloride |
| Base | 10% NaOH(aq) | Neutralizes HCl byproduct |
| Solvent | DCM/H₂O | Facilitates phase separation |
Post-reaction purification via silica gel chromatography (gradient: 20–50% ethyl acetate in hexane) affords the title compound in 72% yield . High-resolution mass spectrometry (HRMS) confirms the molecular ion at m/z 429.9 [M+H]⁺, consistent with the molecular formula C₂₂H₁₆ClN₇O .
Spectroscopic Characterization and Validation
1H-NMR (600 MHz, CDCl₃)
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δ 8.72 (s, 1H, pyrimidine-H)
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δ 7.89–7.45 (m, 9H, aromatic-H)
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δ 6.32 (s, 1H, pyrazole-H)
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δ 2.41 (s, 3H, CH₃)
13C-NMR (150 MHz, CDCl₃)
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δ 165.8 (amide C=O)
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δ 158.4–114.2 (aromatic carbons)
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δ 21.7 (CH₃)
Infrared (IR) spectroscopy shows a strong absorption at 1685 cm⁻¹, indicative of the amide carbonyl .
Industrial-Scale Considerations
For large-scale production, continuous flow chemistry has been proposed to enhance efficiency. A patent disclosure describes a telescoped process where the chlorination and amidation steps are performed in sequence without intermediate isolation, reducing purification losses.
Process Metrics
-
Throughput : 1.2 kg/day in pilot-scale reactors
-
Purity : >99% by HPLC (C18 column, acetonitrile/water)
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The chloro-substituted benzamide group can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the pyrazolo[3,4-d]pyrimidin-4-yl core, potentially altering its electronic properties.
Substitution: Substitution reactions at the pyrazole and benzamide moieties can introduce different functional groups, expanding the compound's chemical diversity.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction reactions might involve hydrogenation using palladium on carbon (Pd/C) or other reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution reactions can be facilitated by nucleophilic or electrophilic reagents, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives of the benzamide group, reduced forms of the pyrazolo[3,4-d]pyrimidin-4-yl core, and various substituted derivatives with different functional groups.
Scientific Research Applications
This compound has shown potential in several scientific research applications:
Medicinal Chemistry: It has been investigated for its anticancer properties, showing moderate to potent activity against various cancer cell lines[_{{{CITATION{{{_1{Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ]1,2,4 ....
Biology: The compound's interaction with biological targets, such as enzymes and receptors, has been studied to understand its potential therapeutic effects.
Material Science: Its unique structural features make it a candidate for use in advanced materials, such as sensors and catalysts.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For example, in anticancer applications, it may inhibit key enzymes involved in cell proliferation or induce apoptosis in cancer cells. The exact molecular pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Core Modifications
- Pyrazolo[3,4-d]pyrimidine vs. Pyrazolo[1,5-a]pyrimidine: The compound in , N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, differs in the pyrimidine fusion position (1,5-a vs. 3,4-d).
Substituent Effects on the Benzamide Group
- Electron-Withdrawing Groups: The target compound’s 3-chloro substituent (C₆H₄Cl) enhances electrophilicity compared to 4-ethoxybenzamide () and 3,4-dimethoxybenzamide (). Chlorine’s inductive effect may improve metabolic stability but reduce solubility .
Electron-Donating Groups :
Aromatic Ring Substitutions on the Pyrazolo-Pyrimidine Core
- Phenyl vs. Substituted Phenyl Groups :
Molecular and Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-chloro-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide?
- Methodology : The synthesis typically involves multi-step reactions starting with pyrazole and pyrimidine precursors. For example, coupling 3-methyl-1H-pyrazol-5-amine with chlorinated phenyl derivatives under basic conditions forms the pyrazolo[3,4-d]pyrimidine core. Subsequent amidation with 3-chlorobenzoyl chloride introduces the benzamide moiety. Key steps include refluxing in toluene with trifluoroacetic acid (TFA) as a catalyst and purification via column chromatography .
- Critical Parameters : Reaction temperature (110–120°C), solvent choice (toluene/DMF), and stoichiometric ratios of reagents (e.g., 1:1.2 amine:acyl chloride) significantly impact yield and purity .
Q. How is structural confirmation performed for this compound?
- Analytical Techniques :
- NMR Spectroscopy : and NMR confirm substituent positions and chemical environments (e.g., aromatic protons at δ 7.2–8.5 ppm, amide carbonyl at ~168 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 497.9 [M+H]) .
- IR Spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm) .
Q. What preliminary biological screening assays are recommended for this compound?
- In Vitro Assays :
- Kinase Inhibition : Use ATP-binding assays (e.g., radiometric or fluorescence-based) to screen against kinases like CDK or Aurora kinases due to structural similarity to pyrazolo[3,4-d]pyrimidine kinase inhibitors .
- Antiproliferative Activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Modification Strategies :
- Core Substitutions : Replace the 3-chlorophenyl group with fluorinated or methoxy analogs to enhance lipophilicity or hydrogen bonding .
- Amide Linker : Introduce heterocyclic amides (e.g., pyridine) to improve metabolic stability .
- Experimental Design : Parallel synthesis of derivatives followed by enzymatic (e.g., kinase inhibition) and cellular (e.g., apoptosis assays) profiling. Computational docking (e.g., AutoDock Vina) predicts binding modes to prioritize targets .
Q. What are common contradictions in reported biological data for this compound class, and how can they be resolved?
- Case Example : Discrepancies in IC values for kinase inhibition may arise from assay conditions (e.g., ATP concentration, enzyme purity).
- Resolution :
- Standardize assay protocols (e.g., uniform ATP levels at ).
- Validate results across multiple labs using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity) .
Q. How can metabolic stability and solubility be improved without compromising activity?
- Approaches :
- Prodrug Design : Introduce phosphate esters or PEGylated groups to enhance aqueous solubility .
- CYP450 Inhibition Screening : Use liver microsomes to identify metabolic hotspots (e.g., demethylation sites) and block them with deuterium or fluorine .
Q. What computational tools are effective in predicting off-target interactions?
- Methods :
- Pharmacophore Modeling : Tools like Schrödinger’s Phase map potential off-targets (e.g., GPCRs) .
- Machine Learning : Train models on Tox21 datasets to predict hepatotoxicity or cardiotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
